B1193274 ODM-204

ODM-204

Numéro de catalogue B1193274
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

Discovery and Development

ODM-204 is a novel nonsteroidal compound showing promise in treating castration-resistant prostate cancer (CRPC). Its dual-action mechanism involves inhibiting CYP17A1, a critical enzyme for androgen production, and blocking the androgen receptor (AR) with high affinity. In vitro studies demonstrate ODM-204's efficacy in inhibiting the proliferation of androgen-dependent cells and reducing tumor growth in a murine model. Additionally, it significantly potentiates the effects of leuprolide acetate, an LHRH agonist, in reducing circulating testosterone levels and the weights of androgen-sensitive organs in animal models. Notably, ODM-204 exhibited good tolerability in both rodents and primates, marking it as a potential therapeutic option for CRPC treatment (Oksala et al., 2018).

Preclinical Data

In preclinical settings, ODM-204 demonstrated significant promise as a dual inhibitor of CYP17A1 and AR, key targets in CRPC treatment. The compound's binding affinity to AR and its potency in inhibiting AR nuclear translocation and androgen-induced receptor activation were evident in various assays. Furthermore, ODM-204 effectively suppressed the growth of androgen-dependent cells in vitro and showed tumor growth reduction in vivo at a specific dosage. These findings underline ODM-204's potential as a comprehensive treatment approach for CRPC by targeting both androgen production and AR signaling (Oksala et al., 2015).

Phase I Clinical Study Results

A Phase I dose-escalation study of ODM-204 in patients with metastatic CRPC revealed the compound's tolerability and potential anti-tumor activity. The study, involving multiple dose levels, showed a dose-dependent increase in plasma concentration of ODM-204. Treatment led to a reduction in serum testosterone and PSA levels, indicators of its potential efficacy in CRPC treatment. Despite some mild adverse effects, the results suggest ODM-204's preliminary antitumor activity and overall tolerability, although its pharmacokinetic properties pose challenges for further development (Peltola et al., 2020).

Propriétés

Nom du produit

ODM-204

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ODM204;  ODM-204;  ODM 204.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.